molecular formula C17H20O6S2 B1587401 (S)-(-)-1,2-Propanediol di-p-tosylate CAS No. 60434-71-1

(S)-(-)-1,2-Propanediol di-p-tosylate

Cat. No. B1587401
CAS RN: 60434-71-1
M. Wt: 384.5 g/mol
InChI Key: QSFWYZTZYVIPGD-UHFFFAOYSA-N
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Description



  • (S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound with the following properties:

    • CAS Number : 60434-71-1

    • Molecular Formula : C17H20O6S2

    • Molecular Weight : 384.47 g/mol

    • Melting Point : 68-70 °C (lit.)

    • Boiling Point : Approximately 481.14°C (rough estimate)

    • Optical Activity : [α]20/D -15° to -19° (c=2, C2H5OH)

    • Density : Approximately 1.3519 (rough estimate)

    • Refractive Index : Approximately 1.6950 (estimate)







  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride (tosyl chloride).





  • Molecular Structure Analysis



    • The molecule consists of two tosylate groups attached to the (S)-(-)-1,2-propanediol backbone.





  • Chemical Reactions Analysis



    • (S)-(-)-1,2-Propanediol di-p-tosylate can participate in various reactions, including substitution reactions and nucleophilic additions.





  • Physical And Chemical Properties Analysis



    • It forms white crystals with the specified melting point.

    • It exhibits optical activity.

    • Its refractive index and density are estimated values.




  • Scientific Research Applications

    Downstream Processing of Biologically Produced Diols

    One area of research focuses on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which are crucial for reducing production costs and improving yield and purity. This encompasses separation technologies like aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive fermentations, highlighting the need for efficient recovery and purification methods from fermentation broths (Xiu & Zeng, 2008).

    Metabolic Engineering for Biosynthesis

    Another significant application is the metabolic engineering of microorganisms for the biosynthesis of diols, including strategies to overcome low productivity and metabolite inhibition. For instance, Escherichia coli has been genetically engineered for the de novo stereospecific biosynthesis of 1,2-propanediol via lactic acid, achieving high titers and optical purities of the R- and S-isomers of 1,2-propanediol. This showcases the potential for microbial production of specific isomers of diols from renewable resources (Niu et al., 2018).

    Conversion of Glycerol to Diols

    The conversion of glycerol to diols, such as 1,3-propanediol, via selective dehydroxylation represents a novel approach for diol production. This method involves transforming the middle hydroxyl group of glycerol into a tosyloxyl group and then removing this group through catalytic hydrogenolysis. Such a process could potentially be applied to the synthesis of (S)-(-)-1,2-Propanediol di-p-tosylate, emphasizing the importance of innovative conversion techniques in the production of valuable chemical compounds (Wang, Hawley, & DeAthos, 2003).

    Microbial Production and Catalytic Conversion

    Further research includes microbial production of diols as platform chemicals, emphasizing the potential of 1,3-propanediol, 1,2-propanediol, and other similar compounds for applications in chemicals and fuels. This encompasses the engineering of production strains and optimization of fermentation processes, as well as the exploration of catalytic methods for converting glycerol to propanediols, which could inform processes related to the production of (S)-(-)-1,2-Propanediol di-p-tosylate (Zeng & Sabra, 2011).

    Safety And Hazards



    • The safety data sheet indicates that it may cause skin and eye irritation.

    • Proper protective equipment should be used when handling this compound.




  • Future Directions



    • Further research could explore its applications in asymmetric synthesis and chiral catalysis.




    properties

    IUPAC Name

    [(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QSFWYZTZYVIPGD-HNNXBMFYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20O6S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    384.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-(-)-1,2-Propanediol di-p-tosylate

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